Boc-D-蛋氨酸砜

描述

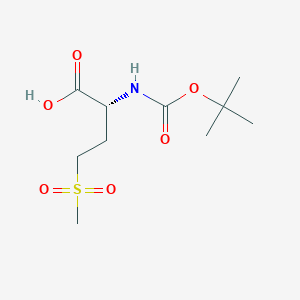

Boc-D-methionine sulfone is a chemical compound with the molecular formula C10H19NO6S and a molecular weight of 281.33 . It is a white to off-white powder .

Molecular Structure Analysis

The IUPAC name for Boc-D-methionine sulfone is (2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfonyl)butanoic acid . The InChI code is 1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 .Chemical Reactions Analysis

The Boc group in Boc-D-methionine sulfone is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

Boc-D-methionine sulfone is a white to off-white powder . It has a predicted boiling point of 523.4°C and a predicted density of 1.267 g/cm3 .科学研究应用

氧化蛋氨酸的检测和识别

与 Boc-D-蛋氨酸砜相关的蛋氨酸亚砜 (MetO) 在氧化应激条件下普遍存在。针对富含氧化蛋氨酸的蛋白质开发的新型抗体能够检测蛋白质和老鼠和小鼠提取物中的蛋氨酸氧化。这一发现对于衰老或阿尔茨海默病等疾病尤为重要,在这些疾病中,蛋氨酸氧化蛋白质更为突出 (Oien 等人,2009).

两性离子聚合物的合成

源自蛋氨酸的两性离子甲基丙烯酰磺酸磺酸盐单体的合成突出了蛋氨酸基化合物的化学多功能性。这种具有 Boc-D-蛋氨酸砜样特性的聚合物表现出独特的热敏性和防污性能,可用于生物相容性涂层等多种应用 (Maji 等人,2017).

酶促机制和蛋白质修复

研究肽蛋氨酸亚砜还原酶 (MsrA),它可以逆转蛋氨酸的氧化,对于理解蛋白质修复机制至关重要。这种与 Boc-D-蛋氨酸砜的功能密切相关的酶通过修复蛋白质中氧化的蛋氨酸,在保护细胞免受损伤和死亡方面发挥着重要作用 (Brot 和 Weissbach,2000).

电化学分析

Boc-D-蛋氨酸砜和蛋氨酸等相关化合物会发生电化学氧化,这对于理解它们在生物系统中的行为至关重要。对蛋氨酸电化学行为的研究提供了对氧化过程和生物传感技术中潜在应用的见解 (Enache 和 Oliveira‐Brett,2011).

蛋白质中的氧化和还原分析

使用富含蛋氨酸的蛋白质分析蛋氨酸/硒蛋氨酸氧化和蛋氨酸亚砜还原酶的功能,可以深入了解细胞氧化应激和衰老过程。这项研究对于理解 Boc-D-蛋氨酸砜等化合物在生物系统中的作用至关重要 (Le 等人,2008).

分子结构和光谱学

蛋氨酸亚砜(蛋氨酸完全氧化的产物)的分子结构和光谱性质的研究有助于了解 Boc-D-蛋氨酸砜的化学特性以及在光谱学和结构生物学中的潜在应用 (Skvortsov 等人,2003).

安全和危害

Boc-D-methionine sulfone should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

Boc-D-methionine sulfone is a complex compound with a specific molecular structure

Biochemical Pathways

Methionine, the core component of Boc-D-methionine sulfone, plays a crucial role in several biochemical pathways. Methionine is a fundamental metabolite in plant cells, controlling the level of several key metabolites, such as ethylene, polyamines, and biotin, through its first metabolite, S-adenosylmethionine (SAM) . SAM is the primary biological methyl group donor, regulating essential cellular processes such as cell division, cell wall synthesis, chlorophyll synthesis, and membrane synthesis .

Pharmacokinetics

Methionine derivatives are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Methionine and its derivatives are known to play crucial roles in protein synthesis and methylation reactions, which are essential for numerous cellular functions .

生化分析

Biochemical Properties

Boc-D-methionine sulfone, like its parent compound methionine, is involved in various biochemical reactions. Methionine is known to regulate metabolic processes, the innate immune system, and digestive functioning in mammals

Cellular Effects

Methionine, the parent compound, has been shown to intervene in lipid metabolism, activate endogenous antioxidant enzymes such as methionine sulfoxide reductase A, and contribute to the biosynthesis of glutathione to counteract oxidative stress . It is plausible that Boc-D-methionine sulfone may have similar effects, but this needs to be confirmed through experimental studies.

Molecular Mechanism

Sulfone derivatives have been shown to enable catalytic C–C and C–X bond construction . This suggests that Boc-D-methionine sulfone may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Sulfones are known to be versatile synthetic intermediates in organic chemistry , suggesting that Boc-D-methionine sulfone may have a stable structure. Specific studies on Boc-D-methionine sulfone are needed to confirm this.

Metabolic Pathways

Methionine, the parent compound, is a precursor of succinyl-CoA, homocysteine, cysteine, creatine, and carnitine, suggesting that Boc-D-methionine sulfone may be involved in similar metabolic pathways .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGDRHNBSOQFMF-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140707 | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylsulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74086-45-6 | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylsulfonyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74086-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylsulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

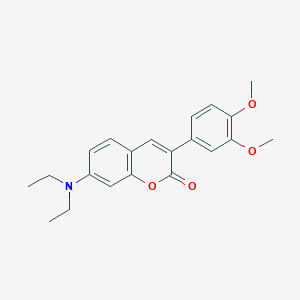

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-Dichlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043041.png)